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Compound of Interest

Compound Name: Methyl isodrimeninol

Cat. No.: B12316784

Spectroscopic Profile of Isodrimeninol: A
Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
drimane sesquiterpenoid, isodrimeninol. The information presented herein, including Nuclear
Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, is intended to support
researchers and professionals in the fields of natural product chemistry, pharmacology, and
drug development in their efforts to identify, characterize, and utilize this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Data

The structural elucidation of isodrimeninol has been definitively established through extensive
NMR spectroscopy. The complete *H and 13C NMR data, acquired in acetone-ds, are presented
below. These assignments are consistent with previously published data, providing a reliable
reference for compound verification.

Table 1: *H NMR Spectroscopic Data for Isodrimeninol (500 MHz, acetone-ds)
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Position OoH (ppm) Multiplicity J (Hz)
la 1.39 m

1B 1.54 m

20 1.63 m

2B 1.79 m

3a 1.44 m

3B 1.87 m

5 1.58 m

6a 2.15 m

6B 2.30 m

7 551 t 2.2
11 4.02 S

12-CHs 0.86 S

13-CHs 0.84 S

14-CHs 0.94 S

15-CHs 1.71 S

Table 2: 13C NMR Spectroscopic Data for Isodrimeninol (125 MHz, acetone-de)
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Position oC (ppm)
1 40.2
2 19.2
3 42.4
4 33.9
5 54.0
6 25.1
7 122.9
8 139.7
9 59.9
10 38.8
11 64.9
12 21.7
13 33.6
14 16.3
15 23.8

Mass Spectrometry (MS) Data

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) has been utilized to
determine the molecular formula of isodrimeninol.

Table 3: High-Resolution Mass Spectrometry Data for Isodrimeninol
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Parameter Value
Molecular Formula C15H2402
lonization Mode ESI

Observed m/z [M+H]*, [M+Na]*

Detailed fragmentation data for isodrimeninol is not extensively available in the public domain.
Researchers are encouraged to perform tandem MS (MS/MS) experiments to establish a
characteristic fragmentation pattern for this compound.

Experimental Protocols

The following sections outline the general methodologies for acquiring the spectroscopic data
presented above. Specific parameters may require optimization based on the instrumentation
and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

¢ A high-field NMR spectrometer (e.g., Bruker Avance 500 MHz or 700 MHz) equipped with a
cryoprobe is recommended for optimal resolution and sensitivity.

Sample Preparation:

» Dissolve approximately 5-10 mg of purified isodrimeninol in 0.5-0.7 mL of deuterated
acetone (acetone-de).

o Transfer the solution to a 5 mm NMR tube.
Data Acquisition:

e 1H NMR: Standard pulse programs are used to acquire one-dimensional proton spectra. Key
parameters to consider include:

o Number of scans (NS): 16-64
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o Relaxation delay (D1): 1-2 seconds
o Acquisition time (AQ): 2-4 seconds

e 13C NMR: A proton-decoupled pulse sequence is typically employed. Key parameters
include:

o Number of scans (NS): 1024 or more, depending on sample concentration
o Relaxation delay (D1): 2 seconds

e 2D NMR (COSY, HSQC, HMBC): Standard pulse sequences provided by the spectrometer
manufacturer are used for these experiments to establish proton-proton and proton-carbon
correlations, aiding in the complete assignment of the spectra.

High-Resolution Mass Spectrometry (HR-ESI-MS)

Instrumentation:

e A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument,
coupled with an electrospray ionization (ESI) source is required.

Sample Preparation:

e Prepare a dilute solution of isodrimeninol (approximately 1-10 pg/mL) in a suitable solvent
such as methanol or acetonitrile.

Data Acquisition:

« lonization Mode: ESI can be performed in both positive and negative ion modes to determine
the most sensitive detection method.

e Source Parameters: Optimize the following to achieve a stable and intense signal:

[e]

Capillary voltage

o

Nebulizer gas pressure

[¢]

Drying gas flow and temperature
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e Mass Analyzer: Acquire data in full scan mode over a relevant m/z range (e.g., 100-500 Da)
with high mass accuracy (typically < 5 ppm).

Workflow for Spectroscopic Analysis

The general workflow for the spectroscopic identification and characterization of a natural
product like isodrimeninol is depicted below. This process involves isolation, followed by a
series of spectroscopic analyses to elucidate the chemical structure.

Spectroscopic Analysis

Isolation & Purification

Natural Source Extraction Chromatographic Pure Isodrimeninol )
(e.g., Drimys winteri) Purification

Structure Elucidation

Click to download full resolution via product page
Workflow for the isolation and structural elucidation of isodrimeninol.

This diagram illustrates the initial extraction of the compound from its natural source, followed
by purification. The purified isodrimeninol is then subjected to mass spectrometry to determine
its molecular formula and NMR spectroscopy to establish its chemical structure and
stereochemistry.

¢ To cite this document: BenchChem. [Spectroscopic data of isodrimeninol (NMR, mass
spectrometry)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12316784#spectroscopic-data-of-isodrimeninol-nmr-
mass-spectrometry]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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